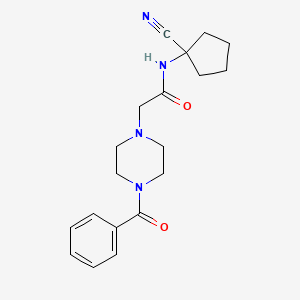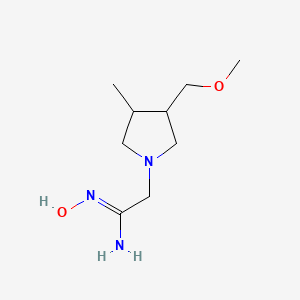
(2S,3R)-2-Aminodecane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-Aminodecane-1,3-diol is a chiral organic compound with significant importance in various scientific fields It is characterized by its two stereocenters, which give it unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Aminodecane-1,3-diol can be achieved through several methods. One common approach involves the enantioselective reduction of a precursor molecule, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the reduction of a suitable precursor with a chiral borane reagent can yield the desired diol with high enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. These biological systems can be optimized to produce the compound in large quantities with high purity. The use of biocatalysts offers an environmentally friendly and cost-effective alternative to traditional chemical synthesis .
化学反应分析
Types of Reactions
(2S,3R)-2-Aminodecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
科学研究应用
(2S,3R)-2-Aminodecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,3R)-2-Aminodecane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .
相似化合物的比较
Similar Compounds
(2S,3S)-2-Aminodecane-1,3-diol: This stereoisomer has different spatial arrangement of atoms, leading to distinct chemical properties.
(2R,3R)-2-Aminodecane-1,3-diol: Another stereoisomer with unique properties compared to the (2S,3R) form.
(2R,3S)-2-Aminodecane-1,3-diol: This isomer also exhibits different reactivity and biological activity.
Uniqueness
The (2S,3R) configuration of 2-Aminodecane-1,3-diol is unique due to its specific three-dimensional arrangement, which can result in distinct interactions with biological targets and different reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C10H23NO2 |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
(2S,3R)-2-aminodecane-1,3-diol |
InChI |
InChI=1S/C10H23NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h9-10,12-13H,2-8,11H2,1H3/t9-,10+/m0/s1 |
InChI 键 |
ZIQYSFDTHJDFPW-VHSXEESVSA-N |
手性 SMILES |
CCCCCCC[C@H]([C@H](CO)N)O |
规范 SMILES |
CCCCCCCC(C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


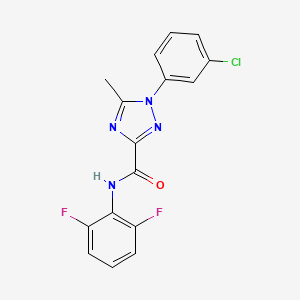
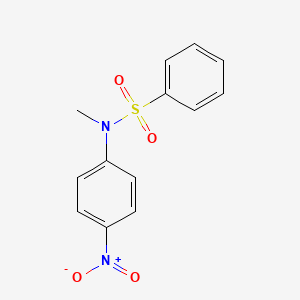
![Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282232.png)
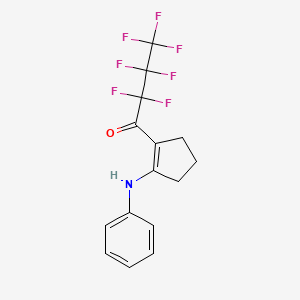

![2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15282240.png)
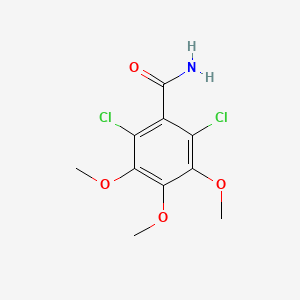
![2-oxo-6-(4-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B15282256.png)
![Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate](/img/structure/B15282264.png)
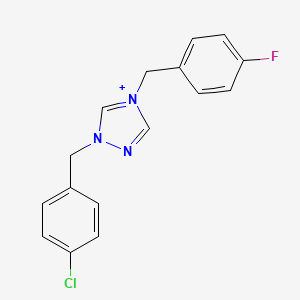
![2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide](/img/structure/B15282277.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15282279.png)
